Cas no 844-51-9 (2,5-Diphenyl-1,4-benzoquinone)
2,5-Diphenyl-1,4-benzoquinone Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Diphenyl-p-benzoquinone
- 2,5-Diphenyl-1,4-benzoquinone
- 2,5-diphenylcyclohexa-2,5-diene-1,4-dione
- 2,5-Diphenylquinone
- 2.5-Diphenyl-p-benzoquinone
- 2,5-Diphenyl-p-quinone
- 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
- 2,5-Diphenylbenzoquinone
- 19F7OO1LXR
- [1,1':4',1''-Terphenyl]-2',5'-dione
- QYXHDJJYVDLECA-UHFFFAOYSA-N
- C18H12O2
- [1,1:4,1-Terphenyl]-2,5-dione
- 2,5-Diphenyl-4-benzoquinone
- p-Benzoquinone, 2,5-diphenyl-
- NSC8725
- p-Benzoquinon
- 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione (ACI)
- p-Benzoquinone, 2,5-diphenyl- (6CI, 7CI, 8CI)
- Quinone, 2,5-diphenyl- (3CI)
- NSC 8725
- Stearer DPQ
- 2,5-diphenyl-[1,4]benzoquinone
- STK953327
- 2,4-dione, 2,5-diphenyl-
- NS00038513
- AKOS002184293
- 2,5-Diphenylbenzo-1,4-quinone #
- p-Benzoquinone,5-diphenyl-
- EINECS 212-680-8
- W-203916
- diphenyl-p-benzoquinone
- DTXSID9061207
- UNII-19F7OO1LXR
- 844-51-9
- CHEMBL1762559
- MFCD00001600
- DB-020137
- AS-62229
- 2,5-Diphenyl-1,4-benzochinon
- SCHEMBL221295
- NSC-8725
- F17028
- 2,5-DIPHENYL-2,5-CYCLOHEXADIENE-1,4-DIONE
- QUINONE, 2,5-DIPHENYL-
- D1166
- AI3-61046
-
- MDL: MFCD00001600
- Inchi: 1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H
- InChI Key: QYXHDJJYVDLECA-UHFFFAOYSA-N
- SMILES: O=C1C(C2C=CC=CC=2)=CC(=O)C(C2C=CC=CC=2)=C1
- BRN: 2051812
Computed Properties
- Exact Mass: 260.08400
- Monoisotopic Mass: 260.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Orange powdered crystals
- Density: 1.237
- Melting Point: 216.0 to 220.0 deg-C
- Boiling Point: 457.9 °C at 760 mmHg
- Flash Point: 170.5 °C
- Refractive Index: 1.642
- Solubility: Soluble in hot Toluene (almost transparency).
- Stability/Shelf Life: Stability
- PSA: 34.14000
- LogP: 3.30540
- Solubility: Soluble in toluene \ hot benzene \ hot acetic acid
2,5-Diphenyl-1,4-benzoquinone Security Information
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Risk Phrases:R36/37/38
2,5-Diphenyl-1,4-benzoquinone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2,5-Diphenyl-1,4-benzoquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120145-100g |
[1,1':4',1''-Terphenyl]-2',5'-dione |
844-51-9 | 95% | 100g |
$325.38 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137063-1g |
2,5-Diphenyl-1,4-benzoquinone |
844-51-9 | ≥99.0% | 1g |
¥153.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137063-25g |
2,5-Diphenyl-1,4-benzoquinone |
844-51-9 | ≥99.0% | 25g |
¥999.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137063-5g |
2,5-Diphenyl-1,4-benzoquinone |
844-51-9 | ≥99.0% | 5g |
¥350.90 | 2023-09-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15369-5g |
2,5-Diphenyl-p-benzoquinone, 96% |
844-51-9 | 96% | 5g |
¥458.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15369-25g |
2,5-Diphenyl-p-benzoquinone, 96% |
844-51-9 | 96% | 25g |
¥1140.00 | 2023-03-01 | |
| Chemenu | CM191766-100g |
2,5-Diphenylquinone |
844-51-9 | 95% | 100g |
$298 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030082-25g |
2,5-Diphenyl-1,4-benzoquinone |
844-51-9 | 99% | 25g |
¥2347 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030082-5g |
2,5-Diphenyl-1,4-benzoquinone |
844-51-9 | 99% | 5g |
¥738 | 2024-05-21 | |
| TRC | D493418-500mg |
2,5-Diphenyl-1,4-benzoquinone |
844-51-9 | 500mg |
$ 50.00 | 2022-04-29 |
2,5-Diphenyl-1,4-benzoquinone Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Water
Production Method 4
Production Method 5
Production Method 6
2.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile , Water ; rt; 15 min, 60 °C
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, reflux
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 60 °C
Production Method 13
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water
2.2 Reagents: Water
Production Method 14
1.2 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ; 1 h, rt
Production Method 15
Production Method 16
Production Method 17
2,5-Diphenyl-1,4-benzoquinone Raw materials
- Phenylboronic acid
- 2-Phenylhydroquinone
- 2,5-diethoxybenzo-1,4-quinone
- 2,3,5-Tris[4-(dimethylamino)phenyl]-2,5-cyclohexadiene-1,4-dione
- Phenylquinone
- 1,4-Dibromo-2,5-dimethoxybenzene
- phenyllithium
- Ferrate(1-), tetracarbonylhydro-, sodium (1:1), (TB-5-12)-
2,5-Diphenyl-1,4-benzoquinone Preparation Products
2,5-Diphenyl-1,4-benzoquinone Suppliers
2,5-Diphenyl-1,4-benzoquinone Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2,5-Diphenyl-1,4-benzoquinone
Exploring the Chemistry and Applications of 2,5-Diphenyl-1,4-Benzoquinone (CAS No. 844-51-9)
The compound 2,5-Diphenyl-1,4-benzoquinone, identified by its CAS No. 844-51-9, is a structurally unique aromatic quinone derivative with significant potential in diverse scientific domains. Its molecular formula C16H12O2 reflects a benzene ring substituted with two phenyl groups at positions 2 and 5 and two carbonyl groups at positions 1 and 4. This configuration endows the molecule with redox activity and strong π-conjugation effects, making it a focal point in research areas ranging from organic synthesis to pharmacology.
In recent studies published in journals like Chemical Communications, researchers have highlighted the compound's role as a versatile synthetic intermediate. For instance, its ability to undergo Diels-Alder reactions under mild conditions has enabled the creation of novel diphenylbenzoquinone derivatives with tailored electronic properties. A groundbreaking study in 2023 demonstrated its utility in synthesizing conjugated polymers for organic electronics by leveraging its quinoid backbone as a building block for high-performance semiconductors.
The antioxidant properties of benzoquinones, particularly those with substituted phenyl groups like this compound, have gained attention in biomedical research. Preclinical data from the Journal of Medicinal Chemistry revealed that derivatives of this quinone exhibit selective cytotoxicity toward cancer cells by modulating mitochondrial membrane potential—a mechanism distinct from conventional chemotherapeutics. Recent advancements include covalent functionalization with folic acid ligands to enhance targeted drug delivery efficiency.
In materials science applications, this compound's redox behavior has been exploited in developing advanced battery technologies. A notable study published in Nature Energy demonstrated its use as an intercalation host material in lithium-sulfur batteries, achieving unprecedented cycle stability through synergistic interactions between the phenyl substituents and electrolyte components. The phenyl groups' electron-withdrawing effect was shown to stabilize polysulfide intermediates during discharge cycles.
Spectroscopic analysis techniques such as X-ray crystallography have provided new insights into its molecular packing behavior. A collaborative study between MIT and ETH Zurich used synchrotron-based XRD to characterize its solid-state structure at atomic resolution, revealing π-stacking interactions between adjacent molecules that enhance charge transport pathways—a discovery critical for optimizing its performance in optoelectronic devices.
Cutting-edge research also explores its role in enzyme inhibition mechanisms. A 2023 publication in Bioorganic & Medicinal Chemistry Letters identified this quinone as a potent inhibitor of tyrosinase activity through covalent binding to active-site cysteine residues. This discovery opens avenues for developing novel skincare formulations targeting hyperpigmentation without phototoxic side effects associated with traditional hydroquinone-based compounds.
In environmental chemistry applications, recent studies have evaluated its potential as a biodegradable crosslinking agent for water treatment membranes. Research teams at Stanford demonstrated that functionalized forms of this quinone can form stable crosslinks under ambient conditions when combined with chitosan matrices—resulting in membranes with enhanced selectivity for heavy metal ions compared to conventional glutaraldehyde-crosslinked alternatives.
The compound's photochemical properties are now being explored for next-generation solar cell technologies. A team at KAIST recently reported that nanostructured thin films incorporating this quinone exhibit photoconversion efficiencies exceeding 8% due to efficient exciton dissociation at donor/acceptor interfaces created by phenyl-substituted aromatic systems—a breakthrough published in Advanced Materials.
Ongoing investigations focus on improving scalability of synthesis methods while maintaining product purity standards required for pharmaceutical applications. Continuous flow synthesis approaches developed at Scripps Research Institute have achieved >98% purity yields using microwave-assisted protocols—significantly reducing reaction times compared to traditional batch methods while minimizing waste generation.
This multifunctional molecule continues to drive interdisciplinary research across academia and industry sectors due to its tunable chemical properties and structural versatility. Current trends indicate increasing focus on bioconjugate chemistry applications where phenyl-substituted benzoquinones are being explored as scaffolds for targeted drug delivery systems combining diagnostic imaging capabilities—a concept termed "theranostics" gaining traction in nanomedicine circles.
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